2-Bromo-3-chloro-5-fluorobenzoyl chloride

CAS No.: 1806839-04-2

Cat. No.: VC2975253

Molecular Formula: C7H2BrCl2FO

Molecular Weight: 271.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806839-04-2 |

|---|---|

| Molecular Formula | C7H2BrCl2FO |

| Molecular Weight | 271.89 g/mol |

| IUPAC Name | 2-bromo-3-chloro-5-fluorobenzoyl chloride |

| Standard InChI | InChI=1S/C7H2BrCl2FO/c8-6-4(7(10)12)1-3(11)2-5(6)9/h1-2H |

| Standard InChI Key | BJNAPORPNKLRHX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(=O)Cl)Br)Cl)F |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)Cl)Br)Cl)F |

Introduction

Chemical Properties and Structure

Basic Identification Data

2-Bromo-3-chloro-5-fluorobenzoyl chloride is characterized by specific chemical identifiers that facilitate its recognition in scientific databases and research literature.

Table 1: Basic Properties of 2-Bromo-3-chloro-5-fluorobenzoyl chloride

| Property | Value |

|---|---|

| CAS Number | 1806839-04-2 |

| Molecular Formula | C₇H₂BrCl₂FO |

| Molecular Weight | 271.89 g/mol |

| IUPAC Name | 2-bromo-3-chloro-5-fluorobenzoyl chloride |

| Standard InChI | InChI=1S/C7H2BrCl2FO/c8-6-4(7(10)12)1-3(11)2-5(6)9/h1-2H |

| Standard InChIKey | BJNAPORPNKLRHX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(=O)Cl)Br)Cl)F |

| PubChem Compound ID | 121591438 |

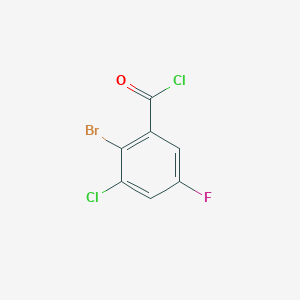

The molecular structure features a benzene ring with bromine at position 2, chlorine at position 3, fluorine at position 5, and the reactive benzoyl chloride group .

Structural Characteristics

The compound's structure contains four key functional groups arranged around the aromatic ring:

-

A benzoyl chloride (C(=O)Cl) group

-

A bromine atom at the ortho position relative to the benzoyl chloride

-

A chlorine atom adjacent to the bromine

-

A fluorine atom at the meta position

This specific arrangement creates distinct electronic and steric effects that influence the compound's chemical behavior. The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles.

Physical Properties

While specific physical property data for 2-Bromo-3-chloro-5-fluorobenzoyl chloride is limited in the available literature, its properties can be inferred from structurally similar compounds. Based on its molecular structure and weight:

-

Physical state: Likely a crystalline solid at room temperature

-

Solubility: Limited solubility in water; soluble in organic solvents like dichloromethane, chloroform, and acetone

-

Stability: Sensitive to moisture due to the reactive acyl chloride group

Synthesis and Preparation

Synthetic Routes

Multiple synthetic pathways can be employed to produce 2-Bromo-3-chloro-5-fluorobenzoyl chloride, with the most common methods including:

Industrial Production Methods

Industrial production of 2-Bromo-3-chloro-5-fluorobenzoyl chloride typically involves optimized versions of laboratory-scale methods, with considerations for:

-

Cost-efficiency

-

Scalability

-

Safety parameters

-

Environmental impact

-

Yield optimization

The synthesis may utilize continuous flow reactors rather than batch processes to improve efficiency and control reaction parameters more precisely.

Applications in Chemical Research and Industry

Pharmaceutical Intermediates

2-Bromo-3-chloro-5-fluorobenzoyl chloride serves as an important intermediate in pharmaceutical synthesis, particularly for compounds requiring halogenated aromatic scaffolds. The presence of multiple halogens can enhance:

-

Metabolic stability

-

Lipophilicity

-

Binding affinity to target receptors

-

Blood-brain barrier penetration (in certain drug classes)

This compound contributes to the synthesis of various pharmaceutical agents, including potential:

-

Anti-inflammatory compounds

-

Antimicrobial agents

-

CNS-active drugs

-

Enzyme inhibitors

Organic Synthesis Applications

Due to its reactive benzoyl chloride group and halogen substituents, 2-Bromo-3-chloro-5-fluorobenzoyl chloride participates in numerous synthetic transformations:

Table 2: Key Synthetic Applications

| Reaction Type | Description | Potential Products |

|---|---|---|

| Acylation | Reaction with aromatic rings via Friedel-Crafts mechanism | Ketone derivatives |

| Amidation | Reaction with amines | Amide derivatives |

| Esterification | Reaction with alcohols | Ester derivatives |

| Cross-coupling | Utilization of halogen substituents in metal-catalyzed reactions | Biaryl compounds |

| Nucleophilic aromatic substitution | Replacement of halogens with various nucleophiles | Functionalized aromatic compounds |

The halogen substituents can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, or Buchwald-Hartwig couplings).

Structure-Activity Relationship Studies

In medicinal chemistry research, 2-Bromo-3-chloro-5-fluorobenzoyl chloride and its derivatives provide valuable insights into structure-activity relationships. The specific arrangement of halogens allows researchers to investigate how position-specific substitutions affect:

Chemical Reactivity

Acyl Chloride Reactivity

The benzoyl chloride group exhibits high reactivity toward nucleophiles, undergoing nucleophilic acyl substitution reactions:

-

With water: Forms 2-bromo-3-chloro-5-fluorobenzoic acid

-

With alcohols: Forms corresponding esters

-

With amines: Forms amides

-

With organometallic reagents: Forms ketones

These reactions typically proceed via a tetrahedral intermediate followed by elimination of the chloride leaving group.

Halogen Effects

The presence of bromine, chlorine, and fluorine atoms enhances several aspects of the molecule:

-

Electronic effects: The electron-withdrawing nature of halogens creates an electron-deficient aromatic system, influencing reactivity and stability.

-

Steric effects: The different sizes of halogen atoms (F < Cl < Br) create a unique three-dimensional profile that affects how the molecule interacts with reaction partners or biological targets.

-

Halogen bonding: Particularly with bromine and chlorine atoms, which can form directional interactions with electron-rich sites in other molecules.

-

Leaving group ability: In certain reactions, the halogens can serve as leaving groups, with reactivity generally following the trend: Br > Cl > F.

Structural Analogs and Comparative Analysis

Several structurally related compounds share similarities with 2-Bromo-3-chloro-5-fluorobenzoyl chloride but differ in the position and identity of substituents:

Table 3: Comparison with Structurally Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 2-Bromo-3-chloro-5-fluorobenzoyl chloride | 1806839-04-2 | C₇H₂BrCl₂FO | 271.89 | Reference compound |

| 2-Bromo-3-fluorobenzoyl chloride | 1000339-91-2 | C₇H₃BrClFO | 237.45 | Lacks chlorine at position 3 |

| 5-Bromo-3-chloro-2-fluorobenzoyl chloride | 1536225-35-0 | C₇H₂BrCl₂FO | 271.89 | Different arrangement of halogens |

| 2-Bromo-3-chloro-5-fluorobenzoic acid | 1525442-25-4 | C₇H₃BrClFO₂ | 253.45 | Carboxylic acid instead of acyl chloride |

| 2-Chloro-5-fluorobenzoyl chloride | 21900-51-6 | C₇H₃Cl₂FO | 193.00 | Lacks bromine atom |

| 3-Bromo-5-chlorobenzoyl chloride | 21900-27-6 | C₇H₃BrCl₂O | 253.91 | Lacks fluorine atom |

These structural analogs demonstrate how subtle changes in substitution pattern can influence physical properties, reactivity, and potential applications in synthesis and medicinal chemistry .

Structure-Property Relationships

The positioning of halogen substituents significantly impacts various properties:

-

Reactivity profiles: Different halogen arrangements affect the electron distribution in the aromatic ring, altering reactivity patterns in synthetic transformations.

-

Biological activity: When incorporated into bioactive molecules, different substitution patterns can dramatically influence binding to biological targets.

-

Physical properties: Melting points, solubility profiles, and stability can vary considerably based on halogen positioning.

Current Research and Future Perspectives

Research involving 2-Bromo-3-chloro-5-fluorobenzoyl chloride continues to evolve, with several promising directions:

-

Development of novel synthetic methodologies: Exploring more efficient, selective, and environmentally friendly synthesis routes.

-

Expansion of pharmaceutical applications: Investigating new drug candidates incorporating the unique structural features of this halogenated scaffold.

-

Catalyst development: Utilizing the compound in the design of new catalytic systems for organic transformations.

-

Materials science applications: Exploring potential uses in polymer chemistry and materials with specific properties.

-

Computational studies: Employing molecular modeling to predict reactivity patterns and guide synthetic design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume